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Compound of Interest

Compound Name: GLP-26

Cat. No.: B2850068

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical profile of GLP-26, a novel
glyoxamide derivative identified as a potent Hepatitis B Virus (HBV) Capsid Assembly
Modulator (CAM). The data herein summarizes its mechanism of action, in vitro and in vivo
efficacy, pharmacokinetic properties, and safety profile, supporting its potential for further
preclinical development as a therapeutic agent for chronic HBV infection.

Mechanism of Action

GLP-26 is a Class Il Capsid Assembly Modulator that targets the HBV core protein.[1] Its
primary mechanism involves binding to the core protein dimers, which leads to the formation of
a smaller number of tight, firm capsid particles.[1] This aberrant assembly disrupts several
critical steps in the HBV lifecycle:

« Inhibition of pgRNA Encapsidation: By inducing incorrect capsid morphology, GLP-26
prevents the proper packaging of pre-genomic RNA (pgRNA), a crucial step for viral
replication.[2][3]

» Nucleocapsid Disassembly: The resulting unstable capsids are prone to disassembly.[2][3]

o Reduction of cccDNA Pools: GLP-26 disrupts the recycling of mature relaxed circular DNA
(rcDNA) to the nucleus for the formation of new covalently closed circular DNA (cccDNA),
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the stable viral minichromosome responsible for viral persistence.[2][4] This leads to a
reduction in the cccDNA pool.[2][4]
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Caption: Mechanism of action of GLP-26 on the HBV replication cycle.

In Vitro Efficacy

GLP-26 demonstrates potent antiviral activity against HBV in various cell-based assays.
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Selectivity

Cell Line Parameter EC50 Reference
Index (SI)

HBV DNA >33,333 (vs.

HepAD38 o 3 nM [2][4]
Replication HepG2)

HepAD38 HBeAg Secretion 3 nM - [4]

Primary Human
HBV DNA

Hepatocytes o 40 nM - [4]
Replication

(PHH)

HepNTCP-DL HBeAg Secretion 0.7 uM - [2]

o cccDNA Reduction: In HepAD38 cells, GLP-26 reduced cccDNA amplification by over 90%
at a concentration of 1 uM.[2][3]

e Synergistic Activity: GLP-26 exhibits synergistic antiviral activity when combined with the
nucleoside analog entecavir (ETV) in HepAD38 cells, with a combination index (ClI) of 0.6.[4]

o Toxicity: No cytotoxicity was observed in HepG2 cells and other cell types at concentrations
up to 100 uM.[4] Additionally, no mitochondrial toxicity or increase in lactic acid production
was seen at concentrations up to 50 pM and 25 pM, respectively.[4]

In Vivo Efficacy

The antiviral activity of GLP-26 has been confirmed in mouse models of HBV infection.
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Animal .
Treatment Dosage Duration Outcome Reference
Model
2.3-3 log10
HBV Nude
GLP-26 - reduction in
Mouse (AD38 Not specified 45 days ) [5][6]
Monotherapy HBYV titers vs.
xenografts)
placebo
4.6-fold log10
HBV Nude
GLP-26 + -~ reduction in
Mouse (AD38 ) Not specified 45 days ) [51[6]
Entecavir HBV titers vs.
xenografts)
placebo
Decrease in
Humanized
GLP-26 60 mg/kg/day HBYV DNA,
Mouse 10 weeks [4]
Monotherapy  (oral) HBsAg, and
(BRGS-uPA)
HBeAg levels
Mean -4
log10
GLP-26: 60 reduction in
Humanized mg/kg/day HBV DNA;
GLP-26 + _
Mouse ) (oral)ETV: 0.3 10 weeks sustained [4]
Entecavir
(BRGS-uPA) mg/kg/day response for
(oral) up to 12
weeks post-
treatment
Pharmacokinetics

Pharmacokinetic studies have been conducted in mice and cynomolgus monkeys,

demonstrating favorable properties for oral administration.
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Route of Oral
o AUC (0-7h) . -
Administrat Dose t Bioavailabil Reference
. (ng-h/imL) .
ion ity (%)
Intravenous
15 mg/kg 1,306 15h [4]
(v)
Oral (PO) 30 mg/kg 1,587 >6 h 61% [4][5]
Route AUCtota Oral
of Cmax Tmax | Bioavail Referen
__ Dose %% (h) -
Adminis (ng/imL) (h) (h-ng/m ability ce
tration L) (%)
Intraveno 986.6 + 0.77
1 mg/kg - (5]
us (IV) 316.5 0.23
1660 + 2.44 +
Oral (PO) 5 mg/kg 380.7 0.67 33.6% [5][6]
530 0.57
Liver Plasma
. Plasma . .
Species o Microsome Protein Reference
Stability (t'%) . -
Stability (t%2) Binding (%)
Human >24 h 7.6h 89.5% [4115]
Mouse >24 h 71 min - [4]
Rat ~8.5h - - [4]
Dog >24 h - - [4]
Cynomolgus
- - 86.7% [5][6]
Monkey

Safety and Toxicology

Preclinical safety assessments indicate a favorable profile for GLP-26.
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e In Vitro: As mentioned, GLP-26 did not exhibit toxicity in human hepatoma cell lines or other
relevant cell types at concentrations significantly above its effective dose.[4]

» Cardiotoxicity: GLP-26 demonstrated a favorable toxicity profile with no apparent impact on
the function of primary human cardiomyocytes at concentrations up to 10 uM.[5][6][7]

e In Vivo: GLP-26 was safely administered to humanized mice at 60 mg/kg per day for 10

weeks.[5]

Experimental Protocols

This protocol outlines the general steps for determining the in vitro efficacy of GLP-26.
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In Vitro Efficacy Protocol

1. Cell Seeding
Seed HepAD38 cells in multi-well plates.

:

2. Compound Treatment
Treat cells with serial dilutions of GLP-26.

:

3. Incubation
Incubate for a defined period (e.g., 3-6 days).

:

4. Supernatant Collection
Collect cell culture supernatant.

Foil HBV DNA For HBeAg
5. HBV DNA Quantification 6. HBeAg Quantification
Extract viral DNA and quantify using qPCR. Measure HBeAg levels using ELISA.

: :

7. Data Analysis
Calculate EC50 values from dose-response curves.

Click to download full resolution via product page

Caption: General workflow for in vitro anti-HBV activity assessment.

Detailed Steps:

o Cell Culture: HepAD38 cells, which are stably transfected with a tetracycline-repressible
HBV genome, are cultured under standard conditions.
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o Treatment: Cells are treated with a range of concentrations of GLP-26.

 HBV DNA Measurement: After incubation, the supernatant is treated with DNase to remove
extracellular DNA. Viral capsids are then lysed, and the released HBV DNA is quantified by
real-time quantitative PCR (QPCR).

 HBeAg Measurement: The concentration of Hepatitis B e-antigen (HBeAg) in the
supernatant is determined using a commercial enzyme-linked immunosorbent assay (ELISA)
kit.

o Toxicity Assay: Cell viability is assessed in parallel using a standard method such as the
MTS assay to determine the 50% cytotoxic concentration (CC50).

This protocol provides an overview of the in vivo pharmacokinetic evaluation.

Pharmacokinetic Study Workflow

1. Animal Dosing
Administer GLP-26 via IV (1 mg/kg) or PO (5 mg/kg) to male cynomolgus monkeys.

'

2. Blood Sampling
Collect blood samples at predefined time points.

l

3. Plasma Separation
Process blood to separate plasma.

'

4. Sample Analysis
Quantify GLP-26 concentration in plasma using LC-MS/MS.

'

5. PK Parameter Calculation
Use non-compartmental analysis to determine parameters like AUC, Cmax, t%.
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Caption: Workflow for pharmacokinetic studies in cynomolgus monkeys.
Detailed Steps:
e Animals: Male cynomolgus monkeys are used for the study.

e Dosing: A single dose of GLP-26 is administered either intravenously (1 mg/kg) or orally (5
mg/kg).[5][6]

o Sample Collection: Blood samples are collected at various time points post-administration.

e Bioanalysis: The concentration of GLP-26 in plasma samples is determined using a validated
liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

» Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-
time profiles using non-compartmental analysis.

Conclusion

GLP-26 is a potent HBV capsid assembly modulator with a favorable preclinical profile. It
demonstrates single-digit nanomolar efficacy in vitro, significant viral load reduction in vivo
(particularly in combination with entecavir), and desirable pharmacokinetic properties including
good oral bioavailability in multiple species.[4][5] Its mechanism of action, which targets capsid
assembly and reduces the cccDNA pool, represents a promising strategy for achieving a
functional cure for chronic HBV. The compound's high selectivity and favorable safety profile
warrant its continued investigation and development as a next-generation anti-HBV
therapeutic.[6]
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[https://www.benchchem.com/product/b2850068#preclinical-profile-and-characterization-of-

glp-26]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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